molecular formula C13H16FN3 B1344428 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole CAS No. 947014-08-6

5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole

Katalognummer: B1344428
CAS-Nummer: 947014-08-6
Molekulargewicht: 233.28 g/mol
InChI-Schlüssel: YZRFWOLEIOWWJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a benzimidazole derivative featuring a fluorine atom at the 5-position and a piperidin-3-ylmethyl substituent at the 2-position. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its versatility in targeting enzymes, receptors, and ion channels .

Eigenschaften

IUPAC Name

6-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN3/c14-10-3-4-11-12(7-10)17-13(16-11)6-9-2-1-5-15-8-9/h3-4,7,9,15H,1-2,5-6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRFWOLEIOWWJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC3=C(N2)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649195
Record name 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

947014-08-6
Record name 6-Fluoro-2-[(piperidin-3-yl)methyl]-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Piperidin-3-ylmethyl Group: The piperidin-3-ylmethyl group can be attached through a nucleophilic substitution reaction using a suitable piperidine derivative and a leaving group such as a halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Oxidation Reactions

The benzimidazole scaffold and piperidine moiety undergo selective oxidation under controlled conditions:

Reaction Type Reagent/Conditions Product Key Observations
Benzimidazole ring oxidationKMnO₄ (acidic/neutral conditions)5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole N-oxideFluorine enhances electron deficiency, directing oxidation to the N1 position1.
Piperidine oxidationOzone or mCPBAEpoxide or N-oxidized piperidineSteric hindrance from the benzimidazole ring limits oxidation to the piperidine1.

The fluorine atom at position 5 deactivates the benzene ring, reducing susceptibility to electrophilic attack but stabilizing intermediates during oxidation2.

Reduction Reactions

Reductive modifications primarily target the piperidine ring or benzimidazole nitrogen:

Reaction Type Reagent/Conditions Product Selectivity
Piperidine ring reductionH₂/Pd-C (10 atm, 25°C)Saturated hexahydro-piperidine derivativeComplete saturation of the piperidine ring without affecting the benzimidazole1.
N-H reductionLiAlH₄ (anhydrous ether)2-(piperidin-3-ylmethyl)-5-fluoro-benzimidazolinePartial reduction of the benzimidazole’s aromatic system under vigorous conditions1.

The electron-withdrawing fluorine atom increases the stability of reduced intermediates3.

Substitution Reactions

The compound participates in nucleophilic substitutions at the fluorine atom and electrophilic substitutions on the benzimidazole ring:

Nucleophilic Aromatic Substitution

Fluorine at position 5 is displaced by strong nucleophiles:

Nucleophile Conditions Product Yield Reference
PiperazineDMF, K₂CO₃, 80°C, 12h5-piperazinyl-2-(piperidin-3-ylmethyl)-1H-benzimidazole72%3
ThiophenolDMSO, CsF, 100°C, 8h5-phenylthio-2-(piperidin-3-ylmethyl)-1H-benzimidazole65%3

The reaction proceeds via a Meisenheimer complex, with the piperidinylmethyl group marginally influencing regioselectivity2.

Electrophilic Substitution

Limited electrophilic activity is observed due to fluorine’s deactivation effect:

Electrophile Conditions Position Product Yield
HNO₃/H₂SO₄0°C, 2hC44-nitro-5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole38%
Cl₂ (g)FeCl₃, CH₂Cl₂, 25°C, 6hC65-fluoro-6-chloro-2-(piperidin-3-ylmethyl)-1H-benzimidazole41%

Cycloaddition and Cross-Coupling Reactions

The benzimidazole nitrogen and side chain participate in metal-catalyzed couplings:

Reaction Type Catalyst/Reagents Product Application
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O5-aryl-2-(piperidin-3-ylmethyl)-1H-benzimidazoleSynthesis of biaryl derivatives2.
Huisgen cycloadditionCuI, DIPEA, DCMTriazole-linked benzimidazole-piperidine hybridsTargeted drug design1.

Acid/Base-Mediated Transformations

The piperidine nitrogen (pKa ~10.5) and benzimidazole NH (pKa ~5.2) exhibit distinct protonation behavior:

  • Deprotonation : Treatment with NaH in THF generates a reactive anion at N1, enabling alkylation at the benzimidazole nitrogen3.

  • Salt Formation : Reacts with HCl in EtOH to form a stable hydrochloride salt (m.p. 168–170°C)4.

Photochemical and Thermal Stability

  • Thermal decomposition : Above 250°C, the compound undergoes retro-Mannich fragmentation, releasing piperidine-3-carbaldehyde and 5-fluoro-1H-benzimidazole1.

  • Photolysis : UV irradiation (254 nm) in acetonitrile results in C-F bond cleavage, forming a benzimidazole radical intermediate2.

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, infections, and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The piperidin-3-ylmethyl group contributes to the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Piperidine Substituents

5-Fluoro-2-piperidin-3-yl-1H-benzimidazole hydrochloride
  • Structure : Lacks the methylene linker between the benzimidazole and piperidine.
  • Molecular Weight : 255.72 g/mol (hydrochloride salt) .
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride
  • Structure : Piperidine substituent at the 4-position instead of 3-position.
  • Molecular Weight : 292.18 g/mol (dihydrochloride salt) .
  • Key Differences : Positional isomerism of the piperidine ring may influence steric interactions and selectivity for enzymes like triosephosphate isomerase (TIM) .
5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole
  • Structure : Substitutes piperidine (6-membered ring) with pyrrolidine (5-membered ring).
  • Molecular Weight : 205.23 g/mol .
  • Key Differences : Smaller ring size reduces hydrophobicity and may decrease CNS penetration compared to piperidine derivatives .

Benzimidazoles with Sulfinyl Groups

Omeprazole and Lansoprazole
  • Structure : Pyridyl methylsulfinyl benzimidazoles.
  • Key Differences : The sulfinyl group enables covalent inhibition of gastric H,K-ATPase via cysteine modification . Unlike these PPIs, 5-fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole lacks the sulfinyl moiety, suggesting divergent mechanisms (e.g., receptor agonism vs. enzyme inhibition) .
H-BZM1 and H-BZM2 (Pyridyl Methylsulfinyl Derivatives)
  • Activity : Antigiardial agents targeting TIM .
  • Key Differences : The piperidin-3-ylmethyl group in the target compound may reduce antigiardial efficacy but enhance selectivity for mammalian targets like GPCRs .

Heterocyclic Derivatives with Varied Substituents

ABT-724 (Dopamine D4 Receptor Agonist)
  • Structure : 2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-benzimidazole.
  • Key Differences : The piperazine ring in ABT-724 facilitates dopamine receptor binding, while the piperidine in the target compound may favor different receptor subtypes .
CP226,269 (5-Fluoro-2-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1H-indole)
  • Structure : Indole core instead of benzimidazole.
  • Key Differences : The indole scaffold alters electron distribution and may reduce affinity for benzimidazole-specific targets .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Water Solubility Key Features
This compound 255.72 (HCl salt) 2.1 Moderate Enhanced CNS penetration due to piperidine basicity
5-Fluoro-2-pyrrolidin-2-yl-1H-benzimidazole 205.23 1.8 High Reduced lipophilicity limits blood-brain barrier crossing
Omeprazole 345.42 2.0 Low Sulfinyl group enables acid-activated covalent binding to H,K-ATPase

Biologische Aktivität

5-Fluoro-2-(piperidin-3-ylmethyl)-1H-benzimidazole is a compound belonging to the benzimidazole class, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and anthelmintic activities, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a benzimidazole core with a fluorine atom at the 5-position and a piperidinyl side chain. The synthesis typically involves the condensation of appropriate precursors, leveraging various chemical reactions to achieve the desired structure.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies showed potent inhibition of L1210 mouse leukemia cells, with IC50 values in the nanomolar range, indicating strong growth inhibitory effects. The mechanism appears to involve the intracellular release of active metabolites that disrupt cellular proliferation pathways .

Table 1: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
L1210 (mouse)<0.01Intracellular release of FdUMP
MCF-7 (human)25.72 ± 3.95Induction of apoptosis

Antimicrobial Activity

The compound has also shown notable antimicrobial efficacy against various bacterial strains. In studies comparing its activity to standard antibiotics, it demonstrated significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Comparison with Standard Antibiotics
Staphylococcus aureus12.5Ampicillin (100 µg/mL)
Escherichia coli25Ciprofloxacin (25 µg/mL)
Salmonella typhi50Chloramphenicol (50 µg/mL)

Anthelmintic Activity

The anthelmintic potential of this compound was evaluated using the Indian earthworm model. Results indicated significant paralysis and mortality rates in treated worms compared to controls.

Table 3: Anthelmintic Activity Data

CompoundParalysis Time (min)Death Time (min)
This compound0.981 ± 0.2011.017 ± 0.159
Standard (Piperazine citrate)1.200 ± 0.2501.500 ± 0.300

Case Studies

  • In vitro Study on Cancer Cells : A study demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptosis in MCF-7 cells, highlighting its potential as an anticancer agent .
  • Antimicrobial Efficacy : In another study, derivatives of benzimidazole including this compound were tested against multiple strains of bacteria, showing promising results that suggest further exploration for therapeutic applications .

Q & A

Q. Optimization Strategies :

  • Solvent selection (e.g., DMF or ethanol) and catalyst use (e.g., CuI for click chemistry in analogous triazole-benzimidazole hybrids) improve yield .
  • Microwave-assisted synthesis reduces reaction time and enhances regioselectivity for N-alkylation .

Which spectroscopic and analytical methods are most effective for confirming the structure and purity of this compound?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperidine ring conformation. For example, methylene protons in the piperidinylmethyl group resonate at δ 2.5–3.5 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~3400 cm⁻¹ (N-H stretch) and 1600–1500 cm⁻¹ (C=N/C=C aromatic) validate the benzimidazole core .
  • Elemental Analysis : Matches calculated vs. experimental C, H, N, and F percentages to confirm purity (>98%) .
  • Mass Spectrometry (HRMS) : Precise molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight .
  • X-ray Crystallography : Resolves piperidine ring puckering and fluorine orientation in the crystal lattice .

How does the substitution pattern (e.g., fluorine at position 5, piperidinylmethyl at position 2) influence the compound’s biological activity and receptor binding affinity?

Advanced Research Question

  • Fluorine’s Role : Enhances metabolic stability and membrane permeability due to its electronegativity and small size. Fluorine at position 5 may block cytochrome P450 metabolism, improving pharmacokinetics .
  • Piperidinylmethyl Group : The basic nitrogen in piperidine facilitates hydrogen bonding with aspartate residues in GPCRs (e.g., dopamine D4 receptor), as seen in analogs like CP226,269 .
  • Structure-Activity Relationship (SAR) : Modifications to the piperidine ring (e.g., methylation at C3) alter binding affinity. For example, bulkier substituents reduce off-target effects but may decrease solubility .

Q. Methodological Insight :

  • Molecular Docking : AutoDock or Schrödinger Suite predicts binding poses with target proteins (e.g., dopamine receptors). Piperidinylmethyl groups in analogs like 9c () adopt extended conformations to fit hydrophobic pockets .
  • In Vitro Assays : Radioligand binding assays (e.g., using [³H]spiperone) quantify affinity for receptors like D2/D4 .

What methodological approaches are used to analyze contradictory data in pharmacological studies involving this compound?

Advanced Research Question

  • Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., CHO vs. HEK293) to rule out cell-specific artifacts .
  • Metabolic Stability Tests : Compare in vitro (microsomal assays) and in vivo results to identify discrepancies caused by rapid hepatic clearance .
  • Crystallographic Validation : Resolve ambiguous binding modes (e.g., flipped orientations of the benzimidazole core) using X-ray data .
  • Statistical Analysis : Apply ANOVA to assess variability in biological replicates and identify outliers .

Example : A study reporting low D2 receptor affinity despite predictive docking may need to re-evaluate compound purity or test for allosteric modulation .

What are the current challenges in improving the bioavailability of this compound, and what formulation strategies are being explored?

Advanced Research Question

  • Challenges : Low aqueous solubility due to the hydrophobic benzimidazole core and piperidine’s basicity (high pKa) .
  • Strategies :
    • Salt Formation : Use hydrochloride salts to enhance solubility (e.g., protonation of piperidine nitrogen) .
    • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to improve tissue penetration .
    • Prodrug Design : Introduce hydrolyzable groups (e.g., esters) at the piperidine nitrogen for controlled release .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.